molecular formula C12H12ClN3 B1345050 N-benzyl-6-chloro-2-methylpyrimidin-4-amine CAS No. 1017783-05-9

N-benzyl-6-chloro-2-methylpyrimidin-4-amine

Cat. No.: B1345050
CAS No.: 1017783-05-9
M. Wt: 233.69 g/mol
InChI Key: DQWLCWLYMHHQSL-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-2-methylpyrimidin-4-amine is an organic compound with the molecular formula C12H12ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 1-position, a chlorine atom at the 6-position, and a methyl group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Pyrimidine carboxylic acids or aldehydes.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

N-benzyl-6-chloro-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: It serves as a probe to study the interactions of pyrimidine derivatives with biological macromolecules.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity towards its targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-chloro-6-methylpyrimidin-2-amine
  • 2-amino-4-chloro-6-methylpyrimidine

Uniqueness

N-benzyl-6-chloro-2-methylpyrimidin-4-amine is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity

Biological Activity

N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H12ClN3 and a molecular weight of approximately 233.7 g/mol. Its structure features a pyrimidine ring substituted with a benzyl group and a chlorine atom at the 6-position, contributing to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC12H12ClN3
Molecular Weight233.7 g/mol
AppearanceSolid

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is known to bind to specific molecular targets, altering their activity and leading to various biological effects:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways .
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains, suggesting potential as an antimicrobial agent .
  • Binding Affinity : The presence of the benzyl group enhances lipophilicity, facilitating cell membrane penetration, while the chlorine and methyl groups contribute to binding affinity and specificity towards enzyme targets.

Antimicrobial Properties

This compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results suggest that the compound could be a candidate for developing new antimicrobial therapies.

Inhibition of COX Enzymes

Research indicates that this compound selectively inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for inhibition are reported in the low nanomolar range (1–5 nM), highlighting its potency .

Comparative Studies

Comparative analyses with structurally similar compounds reveal variations in biological activity based on substitution patterns:

Compound Name Structural Features Biological Activity
N-benzyl-4-chloro-6-methylpyrimidinamineChlorine at position 4Moderate COX inhibition
5-Benzyl-6-chloro-2-methyl-pyrimidinamineChlorine at position 5Reduced antibacterial activity
Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amineVaries in substituentsDifferent pharmacological profiles

These studies emphasize how slight modifications in chemical structure can lead to significant changes in pharmacological properties.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, demonstrating robust activity with MIC values ranging from 5 to 13 µM, indicating its potential as a therapeutic agent in treating bacterial infections .
  • Case Study on COX Inhibition : Another investigation focused on the compound's ability to inhibit COX enzymes, revealing that it effectively reduces inflammation without the adverse effects typically associated with traditional NSAIDs. This positions it as a promising candidate for further development in anti-inflammatory therapies .

Properties

IUPAC Name

N-benzyl-6-chloro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWLCWLYMHHQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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